molecular formula C20H39P B14240456 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane CAS No. 474967-52-7

2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane

Cat. No.: B14240456
CAS No.: 474967-52-7
M. Wt: 310.5 g/mol
InChI Key: PLOSITQBQVTSNZ-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by its unique structure, which includes tert-butyl groups and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with tert-butyl-substituted cyclohexyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Di-tert-butyl-1,4-benzoquinone
  • 2,5-Di-tert-butyl-1,4-dimethoxybenzene
  • 2,5-Di-tert-butylcyclohexanol

Uniqueness

Compared to similar compounds, 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is unique due to its phospholane ring, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl ring and tert-butyl groups also enhances its steric and electronic characteristics, making it a valuable ligand in catalysis .

Properties

CAS No.

474967-52-7

Molecular Formula

C20H39P

Molecular Weight

310.5 g/mol

IUPAC Name

2,5-ditert-butyl-1-cyclohexyl-3,4-dimethylphospholane

InChI

InChI=1S/C20H39P/c1-14-15(2)18(20(6,7)8)21(17(14)19(3,4)5)16-12-10-9-11-13-16/h14-18H,9-13H2,1-8H3

InChI Key

PLOSITQBQVTSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(P(C1C(C)(C)C)C2CCCCC2)C(C)(C)C)C

Origin of Product

United States

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